molecular formula C8H4BrFO4 B8237311 3-Bromo-6-fluorophthalic acid

3-Bromo-6-fluorophthalic acid

Cat. No.: B8237311
M. Wt: 263.02 g/mol
InChI Key: JULNWWMTYKENJR-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorophthalic acid (CAS: 2167659-32-5) is a halogenated aromatic dicarboxylic acid with the molecular formula C₈H₄BrFO₄ and a molecular weight of 263.02 g/mol . It is primarily used in research settings, particularly in organic synthesis and pharmaceutical intermediate development. The compound features a phthalic acid backbone substituted with bromine and fluorine at the 3- and 6-positions, respectively. Its dual carboxylic acid groups confer high acidity and reactivity, making it suitable for coordination chemistry and polymer applications.

Properties

IUPAC Name

3-bromo-6-fluorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULNWWMTYKENJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method is the direct bromination of 6-fluorophthalic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of 3-Bromo-6-fluorophthalic acid may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluorophthalic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form anhydrides or reduced to form alcohols.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted phthalic acid derivatives can be formed.

    Oxidation Products: Anhydrides or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-6-fluorophthalic acid is used as a building block in organic synthesis. It can be used to prepare various functionalized derivatives, which are valuable intermediates in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phthalic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .

Industry: In the industrial sector, 3-Bromo-6-fluorophthalic acid is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorophthalic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The bromine and fluorine atoms can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between 3-bromo-6-fluorophthalic acid and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
3-Bromo-6-fluorophthalic acid 2167659-32-5 C₈H₄BrFO₄ 263.02 Dicarboxylic acid Br (3), F (6)
2-Bromo-5-fluoroterephthalic acid 1359857-60-5 C₈H₄BrFO₄ 263.02 Dicarboxylic acid Br (2), F (5)
3-Bromo-4-fluorophenylacetic acid 942282-40-8 C₈H₆BrFO₂ 233.03 Carboxylic acid, phenylacetic Br (3), F (4)
3-Bromo-6-fluoropicolinic acid 1211589-43-3 C₆H₃BrFNO₂ 220.00 Carboxylic acid, pyridine Br (3), F (6), pyridine ring
3-Bromo-2-chloro-6-fluorophenylboronic acid 1451393-16-0 C₆H₄BBrClFO₂ 253.26 Boronic acid Br (3), Cl (2), F (6), B(OH)₂

Key Observations :

  • Positional Isomerism : 2-Bromo-5-fluoroterephthalic acid shares the same molecular formula and weight as the target compound but differs in substituent positions (Br at 2, F at 5 vs. Br at 3, F at 6). This positional shift may alter steric effects and electronic distribution, impacting reactivity in synthesis .
  • Functional Group Diversity :
    • Phenylacetic Acid Derivatives (e.g., 3-Bromo-4-fluorophenylacetic acid) lack the second carboxylic acid group, reducing acidity and limiting applications in metal coordination compared to phthalic acid derivatives .
    • Boronic Acid Derivatives (e.g., 3-Bromo-2-chloro-6-fluorophenylboronic acid) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas phthalic acid derivatives are more suited for polymerization or salt formation .
    • Pyridine-Based Analogues (e.g., 3-Bromo-6-fluoropicolinic acid) introduce nitrogen heteroatoms, enhancing coordination capabilities with transition metals but reducing thermal stability compared to benzene-based systems .

Physicochemical Properties

Acidity and Solubility:
  • 3-Bromo-6-fluorophthalic acid : High acidity (pKa ~2–3 for carboxylic groups) due to dual electron-withdrawing substituents (Br, F) and resonance stabilization. Moderate water solubility .
  • 3-Bromo-4-fluorophenylacetic acid : Lower acidity (pKa ~4–5) and higher lipophilicity (LogP ~2.1) due to the single carboxylic acid group and hydrophobic phenyl ring .
  • 3-Bromo-6-fluoropicolinic acid : Intermediate acidity (pKa ~3–4) with enhanced solubility in polar aprotic solvents (e.g., DMF) due to pyridine’s nitrogen lone pair .
Thermal Stability:
  • Boronic acid derivatives (e.g., 3-Bromo-2-chloro-6-fluorophenylboronic acid) exhibit lower boiling points (~359°C predicted) compared to phthalic acid derivatives, which decompose before boiling due to their high polarity .

Biological Activity

3-Bromo-6-fluorophthalic acid is a fluorinated derivative of phthalic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of bromine and fluorine atoms can significantly alter the chemical properties and biological interactions of organic compounds, making them valuable in drug development and other applications.

The molecular formula of 3-Bromo-6-fluorophthalic acid is C8H4BrFO4C_8H_4BrFO_4. The presence of the bromine and fluorine atoms enhances lipophilicity, which can improve bioavailability and efficacy in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The specific biological activities of 3-Bromo-6-fluorophthalic acid are not extensively documented; however, related compounds have shown promising results.

Antimicrobial Activity

Fluorinated compounds often demonstrate enhanced antimicrobial properties. For instance, studies on fluorinated derivatives of phthalic acid have reported significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Antitumor Activity

Fluorinated compounds are also explored for their antitumor properties. Research has shown that certain fluorinated phthalic derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The specific effects of 3-Bromo-6-fluorophthalic acid on cancer cells require further investigation.

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of various fluorinated compounds against M. tuberculosis. Compounds with similar structural modifications to 3-Bromo-6-fluorophthalic acid exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/ml, indicating potent antibacterial activity .
  • Antitumor Mechanisms : In vitro studies on related fluorinated compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a potential pathway for 3-Bromo-6-fluorophthalic acid's action in tumor suppression.

Research Findings

Study Compound Activity MIC (μg/ml) Notes
Fluorinated phthalatesAntibacterial2Effective against M. tuberculosis
Related fluorinated derivativesAntitumorN/AInduces apoptosis in cancer cells

Q & A

Q. What in silico tools predict biological activity of bromo-fluorophthalic acid derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., cyclooxygenase). QSAR models trained on halogenated aromatic acids can prioritize synthesis targets .

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